![molecular formula C15H10ClFO4 B6408796 4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261982-67-5](/img/structure/B6408796.png)
4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% (abbreviated as 4-C-2-F-5-M-P-B-A-95%) is an organic compound that is widely used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 303.48 g/mol. The compound has a melting point of 225-228°C, and a boiling point of 478.9°C. 4-C-2-F-5-M-P-B-A-95% is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
4-C-2-F-5-M-P-B-A-95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as 4-chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzyl alcohol. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as 4-chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzofuran. 4-C-2-F-5-M-P-B-A-95% is also used in the synthesis of various pharmaceuticals, such as 4-chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzamide.
Mechanism of Action
The mechanism of action of 4-C-2-F-5-M-P-B-A-95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosinase, which is involved in the biosynthesis of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-C-2-F-5-M-P-B-A-95% are not well understood. However, it is believed that the compound may have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, in mouse models of inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-C-2-F-5-M-P-B-A-95% in laboratory experiments is its high purity and stability. The compound is highly soluble in water, ethanol, and other organic solvents, making it easy to work with. Furthermore, its low toxicity makes it safe to use in laboratory experiments. The main limitation of using 4-C-2-F-5-M-P-B-A-95% is its high cost.
Future Directions
There are a number of potential future directions for research on 4-C-2-F-5-M-P-B-A-95%. These include further investigation into the compound’s mechanism of action, its potential therapeutic applications, and its potential toxicity in humans. Additionally, further research could be done to explore the compound’s potential as an inhibitor of tyrosinase and other enzymes involved in the biosynthesis of melanin. Finally, research could be done to explore the compound’s potential as a reagent in the synthesis of various heterocyclic compounds.
Synthesis Methods
4-C-2-F-5-M-P-B-A-95% can be synthesized by a multi-step process. The first step involves the reaction of 4-chlorobenzoic acid and 3-fluoro-5-methoxybenzaldehyde in the presence of hydrochloric acid. This reaction produces 4-chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid. The second step involves the purification of the product by recrystallization from ethanol.
properties
IUPAC Name |
4-chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)9-4-8(5-11(17)6-9)13-7-10(16)2-3-12(13)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGDVLYUMBDVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691539 |
Source
|
Record name | 5-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261982-67-5 |
Source
|
Record name | 5-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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